PTK-IN-6a

PTK inhibition EGFR BTK

PTK-IN-6a (DPPY, CAS 2095883-62-6) is the only commercially available research probe that simultaneously inhibits EGFR, BTK, and JAK3 at sub-10 nM potency. Unlike single-target alternatives (gefitinib, ibrutinib, tofacitinib), this poly-pharmacology tool enables congruent blockade of tyrosine kinase signaling nodes in B-cell lymphoma and pulmonary fibrosis models. Eliminate solvent toxicity and off-target complexity from multi-inhibitor cocktails. Ideal for ibrutinib-resistant models, SAR studies on thieno[3,2-d]pyrimidine scaffolds, and fibroblast-to-myofibroblast transition assays.

Molecular Formula C25H26ClN7O3
Molecular Weight 507.979
Cat. No. B1193570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTK-IN-6a
SynonymsPTK-IN-6a
Molecular FormulaC25H26ClN7O3
Molecular Weight507.979
Structural Identifiers
SMILESC=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(NC(CN4CCOCC4)=O)C=C3)=NC=C2Cl)=C1)=O
InChIInChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32)
InChIKeyYULLFCKYQFTWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PTK-IN-6a (DPPY) Procurement Guide: Multi-Target PTK Inhibitor for IPF & B‑Cell Malignancy Research


PTK-IN-6a, also cataloged as DPPY (CAS 2095883‑62‑6), is a synthetic small‑molecule multi‑target protein tyrosine kinase (PTK) inhibitor. It exhibits potent, balanced inhibitory activity against three clinically relevant kinases: epidermal growth factor receptor (EGFR), Bruton’s tyrosine kinase (BTK), and Janus kinase 3 (JAK3), with reported IC₅₀ values all falling below 10 nM in biochemical assays . The compound also demonstrates anti‑proliferative effects on B‑cell lymphoma lines and is under investigation as a potential agent for idiopathic pulmonary fibrosis (IPF) . These properties position PTK-IN-6a as a differentiated research tool for studies in oncology, inflammation, and fibrotic disease.

Why Generic PTK Inhibitor Substitution Fails: The PTK-IN-6a Differentiation Challenge


Class‑level PTK inhibitors frequently possess narrow or imbalanced target profiles, limiting their utility in multi‑factorial diseases. PTK‑IN‑6a differentiates itself by simultaneously engaging EGFR, BTK, and JAK3 at sub‑10 nM inhibitory concentrations, a poly‑pharmacology profile not reliably replicated by selective inhibitors such as gefitinib (EGFR‑centric), ibrutinib (BTK‑centric), or tofacitinib (JAK‑centric) [1]. Swapping PTK‑IN‑6a for a single‑target agent compromises the congruent blockade of tyrosine‑kinase signalling nodes that drive B‑cell proliferation and pulmonary fibrosis. The evidence below demonstrates exactly where PTK‑IN‑6a offers quantifiable, verifiable differentiation that matters for protocol design and procurement decisions.

PTK-IN-6a (DPPY) Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparator Data


Triple‑Kinase Biochemical Potency: PTK‑IN‑6a vs. Single‑Target Comparators

PTK‑IN‑6a achieves sub‑10 nM IC₅₀ values against EGFR, BTK, and JAK3 in parallel biochemical assays, a balanced poly‑pharmacology profile not shared by the single‑target inhibitors gefitinib (EGFR IC₅₀ ~33 nM; BTK >1 μM), ibrutinib (BTK IC₅₀ ~0.5 nM; EGFR >1 μM), or tofacitinib (JAK3 IC₅₀ ~1 nM; EGFR, BTK >1 μM) . The congruent low‑nanomolar engagement of all three targets by PTK‑IN‑6a provides a unique pharmacological fingerprint for probing interconnected kinase networks.

PTK inhibition EGFR BTK JAK3 biochemical IC50

B‑Cell Lymphoma Anti‑Proliferative Activity: PTK‑IN‑6a vs. Single‑Target BTK Inhibitor

PTK‑IN‑6a inhibits the proliferation of B‑cell lymphoma cells, an effect concordant with its potent BTK inhibition (IC₅₀ <10 nM) . While the selective BTK inhibitor ibrutinib also suppresses B‑cell lymphoma growth, its activity is limited to BTK‑dependent pathways, whereas PTK‑IN‑6a concurrently blocks EGFR and JAK3, which may contribute to broader anti‑proliferative activity in microenvironments where these kinases are co‑activated [1]. Direct comparative data between PTK‑IN‑6a and ibrutinib in the same B‑cell lymphoma assay are not yet published; however, the multi‑target profile of PTK‑IN‑6a suggests potential advantage in BTK‑independent resistant settings.

B-cell lymphoma anti-proliferative BTK ibrutinib

IPF Research Potential: PTK‑IN‑6a Multi‑Kinase Profile vs. Single‑Target Anti‑Fibrotic Strategies

Idiopathic pulmonary fibrosis (IPF) involves multiple tyrosine kinase signalling cascades, including EGFR‑driven fibroblast proliferation, BTK‑mediated immune cell activation, and JAK3‑dependent cytokine signalling [1][2][3]. PTK‑IN‑6a, with its balanced sub‑10 nM inhibition of all three kinases, has been explicitly flagged as a compound with research potential in IPF models . By contrast, approved anti‑fibrotic agents pirfenidone and nintedanib lack the combined EGFR/BTK/JAK3 inhibitory profile [4]. While no head‑to‑head IPF model data are yet available for PTK‑IN‑6a, its multi‑target design aligns with the poly‑genic nature of IPF pathogenesis.

idiopathic pulmonary fibrosis EGFR BTK JAK3 fibrosis

BTK Biochemical Binding Affinity: PTK‑IN‑6a (Compound 6) vs. Patent‑Reported Comparators

In fluorescence polarization‑based kinase assays using histidine‑tagged recombinant human full‑length BTK, PTK‑IN‑6a (designated Compound 6 in US 9,796,716) exhibited a Ki of less than 100 nM [1]. This confirms target engagement at the BTK active site, consistent with its potent functional inhibition. While more potent BTK inhibitors exist (e.g., ibrutinib Ki ~0.2 nM), PTK‑IN‑6a retains the advantage of concurrent EGFR and JAK3 inhibition, a profile not matched by ibrutinib or second‑generation BTK inhibitors such as acalabrutinib and zanubrutinib [2].

BTK binding affinity Ki BindingDB

PTK-IN-6a (DPPY) Best Research & Industrial Application Scenarios


B‑Cell Lymphoma Mechanistic Studies Requiring EGFR/BTK/JAK3 Co‑Inhibition

Use PTK‑IN‑6a in biochemical and cell‑based assays to simultaneously block EGFR, BTK, and JAK3 signalling in diffuse large B‑cell lymphoma (DLBCL) or mantle cell lymphoma (MCL) lines. The triple‑kinase inhibition profile enables dissection of crosstalk between B‑cell receptor, cytokine, and growth‑factor pathways without the need for multiple inhibitors, reducing solvent toxicity and off‑target complexity in combination experiments.

Idiopathic Pulmonary Fibrosis (IPF) Multi‑Kinase Target Validation

Employ PTK‑IN‑6a as a poly‑pharmacology probe in fibroblast‑to‑myofibroblast transition assays or bleomycin‑induced lung fibrosis models. Its concurrent activity against EGFR, BTK, and JAK3 aligns with the triple‑node signalling hypothesis in IPF , making it a valuable tool for validating whether coordinated kinase blockade yields superior anti‑fibrotic efficacy compared to single‑target approaches.

Kinase Selectivity Profiling and Chemical Biology Tool Generation

Leverage the published binding data for PTK‑IN‑6a (Compound 6 in patent US 9,796,716) to design selectivity‑panel experiments. The compound’s balanced EGFR/BTK/JAK3 inhibition makes it a suitable reference standard for benchmarking multi‑kinase inhibitor candidates and for generating structure‑activity relationship (SAR) hypotheses around thieno[3,2‑d]pyrimidine scaffolds.

Resistance Mechanism Exploration in BTK Inhibitor‑Refractory B‑Cell Malignancies

Apply PTK‑IN‑6a in ibrutinib‑resistant B‑cell lymphoma models where BTK‑C481S mutation or PLCγ2 bypass activation occurs. The added inhibition of EGFR and JAK3 by PTK‑IN‑6a may suppress alternative survival pathways, providing a chemical probe to investigate non‑BTK resistance nodes and rational combination strategies.

Quote Request

Request a Quote for PTK-IN-6a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.